Pyridine-2,4-dicarbaldehyde
Overview
Description
Pyridine-2,4-dicarbaldehyde is an organic compound . It belongs to the aldehyde functional group . It is one of the isomers of pyridinaldehydes .
Synthesis Analysis
The synthesis of pyridine-based compounds has been a subject of several experimental and theoretical investigations . The synthesis involves various methods including [4 + 2] cycloaddition reactions of 1-azadiene derivatives and other complex chemical processes .Molecular Structure Analysis
The molecular structure of pyridine-based compounds has been studied using Fourier transform infrared, Fourier transform Raman and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
Pyridine-based compounds participate in various chemical reactions. For instance, 1,2,4-Triazines have been identified as versatile dienes participating in the inverse electron-demand Diels–Alder reaction with strained dienophiles .Physical And Chemical Properties Analysis
Pyridine-2,4-dicarbaldehyde is a yellow liquid at room temperature . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Pyridine derivatives are important heterocyclic compounds with a wide range of biological activities. They are used as catalysts in chemical reactions .
Methods of Application
Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions .
Results or Outcomes
The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
Synthesis of Biologically Active Pyridine Derivatives
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
A new series of pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents .
Methods of Application
The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
Results or Outcomes
The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
Synthesis of Bipyridine Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Methods of Application
The synthesis of bipyridine derivatives involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Results or Outcomes
This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Synthesis of Covalent Organic Frameworks (COFs)
Specific Scientific Field
This application is in the field of Material Science .
Summary of the Application
A new pyridine-based two-dimensional COF (TAPP-DBTA-COF) was constructed via the condensation of 2,4,6-tris (4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde .
Methods of Application
COFs, featured with crystalline structures, permanent porosity, and designable organic skeletons, are good candidates for serving as adsorbents .
Results or Outcomes
TAPP-DBTA-COF displayed high-performance for the removal of rhodamine B (Rh B) from water with high capacity, good adaptability and reusability .
Preparation of Functionalized Resin
Specific Scientific Field
This application is in the field of Polymer Chemistry .
Summary of the Application
Functionalized resin Amberlite XAD-4 is prepared using Pyridine-2,4-dicarbaldehyde .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
Synthesis of Boron-Dipyrromethene (BODIPY)-based Fluorescence Probe
Specific Scientific Field
This application is in the field of Analytical Chemistry .
Summary of the Application
A BODIPY-based fluorescence probe with a N, N′ - (pyridine-2, 6-diyl bis (methylene))-dianiline substituent is synthesized .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridine-2,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZULRCCPNVVEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479433 | |
Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,4-dicarbaldehyde | |
CAS RN |
6220-65-1 | |
Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.